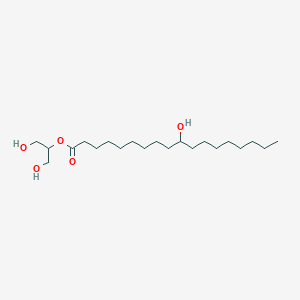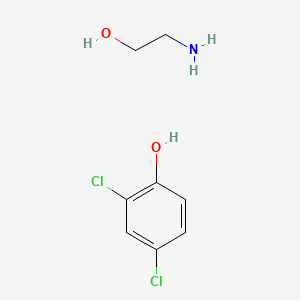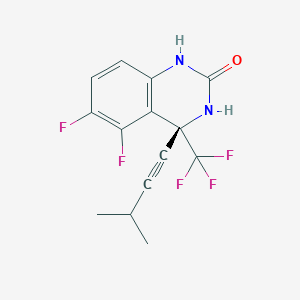
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a butynyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)- typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-difluoroanthranilic acid and 3-methyl-1-butyne.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction, often involving the use of a dehydrating agent like phosphorus oxychloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Addition of Butynyl Group: The butynyl group is added through a coupling reaction, typically using a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the fluorine atoms or trifluoromethyl group.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fluorine atoms and trifluoromethyl group make it an interesting subject for studying the effects of these groups on chemical reactivity and stability.
Biology
In biology, the compound is investigated for its potential as a bioactive molecule. Quinazolinones are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of fluorine atoms and a trifluoromethyl group may enhance these activities.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Quinazolinones have been studied for their potential as inhibitors of various enzymes and receptors, making them candidates for drug development. The specific structure of this compound may offer unique interactions with biological targets.
Industry
In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity make it a useful building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The presence of fluorine atoms and a trifluoromethyl group can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
2(1H)-Quinazolinone: The parent compound without the additional substituents.
5,6-Difluoro-2(1H)-Quinazolinone: A simpler derivative with only the fluorine atoms.
4-(Trifluoromethyl)-2(1H)-Quinazolinone: A derivative with only the trifluoromethyl group.
Uniqueness
The uniqueness of 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)- lies in its combination of substituents. The presence of both fluorine atoms and a trifluoromethyl group, along with the butynyl group, imparts unique chemical and biological properties. This combination can enhance its reactivity, stability, and potential biological activities compared to simpler quinazolinone derivatives.
属性
CAS 编号 |
214287-92-0 |
|---|---|
分子式 |
C14H11F5N2O |
分子量 |
318.24 g/mol |
IUPAC 名称 |
(4S)-5,6-difluoro-4-(3-methylbut-1-ynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H11F5N2O/c1-7(2)5-6-13(14(17,18)19)10-9(20-12(22)21-13)4-3-8(15)11(10)16/h3-4,7H,1-2H3,(H2,20,21,22)/t13-/m0/s1 |
InChI 键 |
MDBZEMXWDCNPQW-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)C#C[C@]1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
规范 SMILES |
CC(C)C#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



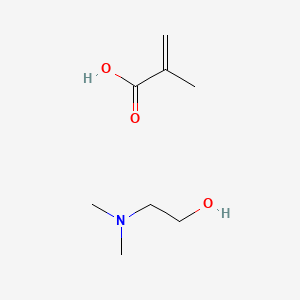
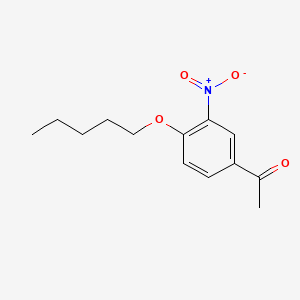

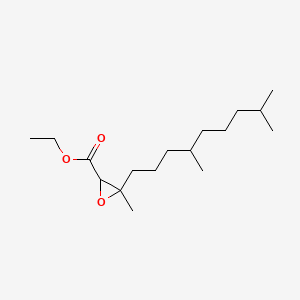

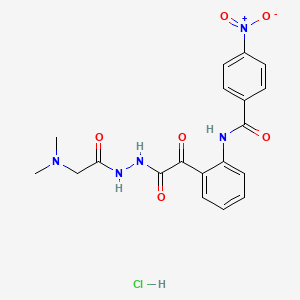
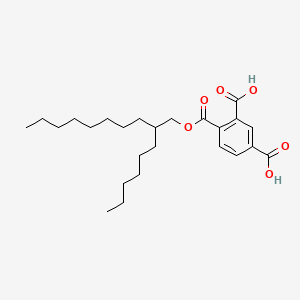

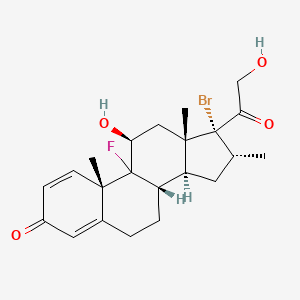
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

